2-(Methylamino)-1,3-thiazole-5-carboxylic acid 2-(Methylamino)-1,3-thiazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1393525-02-4
VCID: VC2848715
InChI: InChI=1S/C5H6N2O2S/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)
SMILES: CNC1=NC=C(S1)C(=O)O
Molecular Formula: C5H6N2O2S
Molecular Weight: 158.18 g/mol

2-(Methylamino)-1,3-thiazole-5-carboxylic acid

CAS No.: 1393525-02-4

Cat. No.: VC2848715

Molecular Formula: C5H6N2O2S

Molecular Weight: 158.18 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)-1,3-thiazole-5-carboxylic acid - 1393525-02-4

Specification

CAS No. 1393525-02-4
Molecular Formula C5H6N2O2S
Molecular Weight 158.18 g/mol
IUPAC Name 2-(methylamino)-1,3-thiazole-5-carboxylic acid
Standard InChI InChI=1S/C5H6N2O2S/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)
Standard InChI Key RHZXOWLIXHSMNO-UHFFFAOYSA-N
SMILES CNC1=NC=C(S1)C(=O)O
Canonical SMILES CNC1=NC=C(S1)C(=O)O

Introduction

Chemical Structure and Properties

2-(Methylamino)-1,3-thiazole-5-carboxylic acid (CAS No. 1393525-02-4) belongs to the thiazole family of heterocyclic compounds, characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular derivative features a methylamino group at position 2 and a carboxylic acid functionality at position 5 of the thiazole ring.

The compound possesses the following physicochemical properties:

PropertyValue
Molecular FormulaC5H6N2O2S
Molecular Weight158.18 g/mol
StructureFive-membered thiazole ring with methylamino group at position 2 and carboxylic acid at position 5
Standard InChIInChI=1S/C5H6N2O2S/c1-6-5-7-2-3(10-5)4(8)9/h2H,1H3,(H,6,7)(H,8,9)
SMILESCNC1=NC=C(S1)C(=O)O

The presence of the methylamino group enhances the compound's ability to interact with biological targets through hydrogen bonding, while the carboxylic acid group provides a site for further functionalization and can participate in various chemical reactions.

Synthesis Methods and Approaches

The synthesis of 2-(Methylamino)-1,3-thiazole-5-carboxylic acid typically involves starting from readily available thiazole derivatives and introducing the methylamino group via nucleophilic substitution reactions. These methods require specific conditions and reagents to achieve high yields and purity.

Conventional Synthetic Routes

One common approach involves the reaction of appropriate precursors under controlled conditions. Drawing from related compound syntheses, the process might include:

  • Formation of the thiazole core structure through cyclization reactions

  • Introduction of the methylamino group at position 2 via nucleophilic substitution

  • Oxidation or functional group interconversion to establish the carboxylic acid at position 5

For related thiazole-5-carboxylic acid derivatives, synthesis often involves multi-step processes using starting materials such as thiourea derivatives and α-halo carbonyl compounds .

Solid-Phase Synthesis Approaches

Advanced methodologies for related thiazole-5-carboxylic acid derivatives include solid-phase synthesis techniques. For instance, research by Abdildinova and Gong demonstrated the utilization of a traceless linker strategy for thiazole-based peptidomimetics. This approach begins with the conversion of chloromethyl polystyrene resin to a resin with a sulfur linker unit, followed by formation of key thiazole intermediates .

Chemical Reactivity and Transformations

2-(Methylamino)-1,3-thiazole-5-carboxylic acid displays versatile chemical reactivity, primarily through its functional groups.

Carboxylic Acid Transformations

The carboxylic acid group at position 5 can undergo various reactions:

  • Esterification: Formation of esters through reaction with alcohols

  • Amide coupling: Reaction with amines to form amides, often facilitated by coupling agents like HBTU or DCC

  • Reduction: Conversion to alcohols or aldehydes using appropriate reducing agents

  • Decarboxylation: Loss of the carboxylic acid group under specific conditions

These transformations allow for the development of numerous derivatives with potentially enhanced properties.

Methylamino Group Reactivity

The methylamino substituent at position 2 can participate in:

  • Alkylation reactions: Further substitution at the nitrogen atom

  • Acylation reactions: Formation of amides through reaction with acyl chlorides or anhydrides

  • Coordination with metal ions: Acting as a ligand in metal complexes

Biological Activities and Pharmacological Properties

Thiazole derivatives, including 2-(Methylamino)-1,3-thiazole-5-carboxylic acid, demonstrate diverse biological activities that make them valuable in medicinal chemistry.

Enzyme Inhibitory Effects

One of the most notable properties of thiazole-5-carboxylic acid derivatives is their ability to inhibit specific enzymes. Research on structurally related compounds has revealed significant xanthine oxidase (XO) inhibitory activity, which is relevant for treating conditions like gout and hyperuricemia .

For instance, a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives were synthesized and evaluated as XO inhibitors, with several compounds showing excellent inhibitory activity. The most potent compound in one study exhibited an IC50 value of 0.57 μM, indicating strong enzyme inhibition .

Antioxidant Properties

Closely related thiazole derivatives have demonstrated free radical scavenging activity. In one study, 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives showed significant DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging activity, suggesting potential applications in conditions characterized by oxidative stress .

Structure-Activity Relationships

Understanding the relationship between structure and activity is crucial for optimizing thiazole derivatives for specific applications.

Influence of Substituents

Research on related thiazole-5-carboxylic acid derivatives has revealed important structure-activity relationships:

Comparative Analysis with Related Compounds

Several structurally related compounds provide insights into how modifications affect activity:

CompoundStructural DifferenceEffect on Activity
4-Methyl-2-(methylamino)-1,3-thiazole-5-carboxylic acidAdditional methyl at position 4Enhanced lipophilicity and potentially improved enzyme inhibition
2-(Isopropylamino)-4-methyl-1,3-thiazole-5-carboxylic acidIsopropylamino instead of methylaminoModified steric properties affecting receptor interactions
2-[(4-Methylphenyl)amino]-1,3-thiazole-5-carboxylic acidAryl substitution on amino groupIncreased potency in certain enzyme inhibition assays

Analytical Characterization

Proper characterization of 2-(Methylamino)-1,3-thiazole-5-carboxylic acid is essential for confirming its structure, purity, and physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For 2-(Methylamino)-1,3-thiazole-5-carboxylic acid, characteristic signals in 1H NMR (DMSO-d6) would include:

  • Methyl protons (CH3-NH) typically appearing around δ 2.8-3.0 ppm

  • C4 proton of the thiazole ring at approximately δ 7.5-8.0 ppm

  • Exchangeable protons (NH and COOH) at variable chemical shifts

13C NMR would show signals for:

  • Methyl carbon around δ 30 ppm

  • Thiazole ring carbons at approximately δ 110-160 ppm

  • Carboxylic acid carbon near δ 165-175 ppm

Infrared (IR) Spectroscopy

Key IR absorption bands for this compound include:

  • N-H stretching (3300-3500 cm-1)

  • O-H stretching from carboxylic acid (2500-3300 cm-1)

  • C=O stretching (1700-1725 cm-1)

  • C=N and C=C stretching of the thiazole ring (1400-1600 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) is commonly used for purity determination and quantification. Typical conditions might include:

  • Reverse-phase C18 column

  • Mobile phase consisting of water/acetonitrile with 0.1% formic acid

  • UV detection at 254-280 nm

Applications in Medicinal Chemistry and Drug Discovery

2-(Methylamino)-1,3-thiazole-5-carboxylic acid and its derivatives have significant potential in various medicinal chemistry applications.

Building Block for Drug Development

The compound serves as a valuable scaffold for developing bioactive molecules. Its functional groups provide sites for derivatization, enabling the creation of compound libraries for screening against various biological targets.

Peptidomimetic Applications

The thiazole scaffold can be incorporated into peptidomimetic structures. Research has shown that 1,3-thiazole-based peptidomimetic molecules can adopt β-turn structural motifs, making them valuable for the design of compounds targeting protein-protein interactions .

Current Research Trends and Future Perspectives

Research on 2-(Methylamino)-1,3-thiazole-5-carboxylic acid and related thiazole derivatives continues to evolve, with several promising directions.

Advanced Synthetic Methodologies

Developing more efficient, environmentally friendly, and scalable synthetic routes remains an active area of research. This includes:

  • Green chemistry approaches with reduced waste generation

  • Continuous flow chemistry for improved efficiency

  • Microwave-assisted synthesis for reduced reaction times

  • Solid-phase synthesis strategies for rapid derivative production

Computational Studies and Rational Design

Molecular modeling and computational chemistry are increasingly employed to:

  • Predict biological activities of thiazole derivatives

  • Understand binding modes with target enzymes and receptors

  • Guide the rational design of optimized structures

  • Develop structure-activity relationship models

For example, studies on thiazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors have utilized docking studies to analyze binding patterns within the enzyme's active site .

Novel Therapeutic Applications

Emerging research areas include:

  • Combination therapy approaches

  • Targeted delivery systems incorporating thiazole derivatives

  • Investigation of novel biological targets

  • Development of dual or multi-target inhibitors based on the thiazole scaffold

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